molecular formula C9H12O3S B1266553 2-(Methylsulfonyl)-1-phenylethanol CAS No. 5324-56-1

2-(Methylsulfonyl)-1-phenylethanol

Cat. No. B1266553
CAS RN: 5324-56-1
M. Wt: 200.26 g/mol
InChI Key: FVZQEVNJWREWHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Methylsulfonyl)-1-phenylethanol and related compounds often involves complex reactions. For instance, intermediates like 1-(phenylsulfonyl)-1,2-propadiene and products such as 2-methyl-4-[(phenyl-sulfonyl)methyl]furan are formed through reactions involving addition, cyclization, and oxidation steps. Notable reagents in these processes include dichloromethane, methanol, triethylamine, and bromine, highlighting the diverse chemical toolkit required for synthesis (Watterson et al., 2003).

Molecular Structure Analysis

Molecular and chemical properties analyses, such as those conducted using density functional theory (DFT) and various spectroscopic techniques (XRD, FT-IR, UV-VIS, NMR), offer insights into the conformation, electronic structure, and reactivity of 2-(Methylsulfonyl)-1-phenylethanol and derivatives. These studies reveal the molecule's electrophilic and nucleophilic nature, underpinning its chemical behavior and interactions (Gültekin et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving 2-(Methylsulfonyl)-1-phenylethanol derivatives demonstrate the compound's versatility. For example, methylsulfonium compounds prepared from styrene oxide and methylthio compounds undergo various addition and elimination reactions, producing metabolites of interest. These reactions can proceed in organic solvents or aqueous solutions, showcasing the compound's reactivity in different media (Sheng et al., 1984).

Physical Properties Analysis

The physical properties of 2-(Methylsulfonyl)-1-phenylethanol, including its phase behavior, solubility, and thermal properties, are influenced by its molecular structure. For instance, the conformational preferences and hydrogen bonding capabilities significantly affect its physical state and interactions with solvents. Detailed NMR spectroscopy and theoretical calculations provide a foundation for understanding these properties (Brunet et al., 1983).

Chemical Properties Analysis

The chemical properties of 2-(Methylsulfonyl)-1-phenylethanol, such as reactivity, stability, and interaction with other molecules, are central to its applications in synthesis and material science. Studies focusing on the electrophilic and nucleophilic reactions, as well as the impact of substituents on its chemical behavior, offer comprehensive insights into its chemistry. The use of various analytical and computational techniques elucidates the effects of molecular structure on its chemical properties (Alcudia et al., 1979).

Scientific Research Applications

Conformational Analysis

Theoretical conformational analysis of 2-methylsulphonyl-1-phenylethanol provides insights into its structure. Calculations suggest a more stable conformation where the methylsulphonyl group is anti to the phenyl group, with various interactions contributing to its stabilization (Alcudia, García-Ruano, & Sieiro, 1979).

Stereochemistry and Spectroscopy

In-depth stereochemical analysis of diastereomeric 2-methylsulphinyl-1-phenylethanol and its derivatives has been conducted using NMR spectroscopy. This analysis is crucial for understanding the molecule's configuration and the role of hydrogen bonding (Brunet et al., 1983).

Extraction Techniques

Studies on the extraction of 2-phenylethanol (PEA) from aqueous solutions using ionic liquids highlight innovative methods for separating and purifying this compound. This includes the synthesis of new ionic liquids and analysis of their solvation properties and phase equilibrium (Domańska et al., 2017).

Biotechnological Production

Research into the biotechnological production of 2-phenylethanol focuses on microbial transformation processes. This environmentally friendly approach is gaining attention due to the "natural" classification of the resulting products (Hua & Xu, 2011).

Application in Electrochemistry

The use of poly(methylsulfonio-1,4-phenylenethio-1,4-phenylene trifluoromethanesulfonate) as a separator in zinc–air cells demonstrates the potential of compounds related to 2-(Methylsulfonyl)-1-phenylethanol in electrochemistry. This application significantly enhances cell capacity compared to traditional materials (Dewi et al., 2003).

Industrial Applications

The compound's role in the pharmaceutical industry, particularly in the production of 1-phenylethanol, which is used as an anti-inflammatory and analgesic drug, underscores its industrial significance. Research explores selective synthesis methods, such as using supercritical CO2 as a solvent (More & Yadav, 2018).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the precautions that need to be taken while handling and storing the compound.


Future Directions

This involves identifying areas of further research. It could include potential applications of the compound, or new reactions that it could undergo.


For a specific compound like “2-(Methylsulfonyl)-1-phenylethanol”, you would need to consult scientific literature or databases to gather this information. If you have access to a university library, they often have subscriptions to these resources. Alternatively, there are public databases like PubChem, ChemSpider, and others that provide some of this information for many compounds. Please note that not all compounds will have all of this information available, as it depends on how much research has been done on them.


properties

IUPAC Name

2-methylsulfonyl-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-13(11,12)7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZQEVNJWREWHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277515
Record name 2-(methylsulfonyl)-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfonyl)-1-phenylethanol

CAS RN

5324-56-1
Record name NSC2706
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2706
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(methylsulfonyl)-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methanesulfonyl-1-phenylethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
X Gao, X Pan, J Gao, H Huang, G Yuan… - Chemical …, 2015 - pubs.rsc.org
A novel ammonium iodide-induced sulfonylation of alkenes with DMSO and water toward the synthesis of vinyl methyl sulfones is described. The process proceeded smoothly under …
Number of citations: 130 pubs.rsc.org
G Xu, S Mao, L Mao, Y Jiang, Y Zhou… - Journal of …, 2017 - Wiley Online Library
Mirabegron is a muscle relaxing drug for the treatment of overactive bladder. The existing synthetic methods for mirabegron produced intermediate product 4‐(2‐(phenethylamino)ethyl)…
Number of citations: 2 onlinelibrary.wiley.com
D Srimani, G Leitus, Y Ben‐David… - Angewandte …, 2014 - Wiley Online Library
The synthesis of terminal, as well as internal, olefins was achieved by the one‐step olefination of alcohols with sulfones catalyzed by a ruthenium pincer complex. Furthermore, …
Number of citations: 70 onlinelibrary.wiley.com
C Bosset, G Lefebvre, P Angibaud… - The Journal of …, 2017 - ACS Publications
An iron-catalyzed synthesis of sulfur- and sulfone-containing heterocycles is reported. The method is based on the cyclization of readily available substrates and proceeded with high …
Number of citations: 22 pubs.acs.org

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